N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
N'-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound featuring a diverse range of functional groups, including a furan ring, a phenyl group, a hydroxyl group, and a methylsulfanyl group. This molecular structure provides the compound with significant chemical reactivity and potential for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide involves multiple steps:
Formation of the furan-2-yl-phenyl precursor
Reacting furan with a halogenated benzene derivative under conditions that promote coupling, such as a palladium-catalyzed Suzuki reaction.
Hydroxyethyl functionalization
Introduction of the hydroxyethyl group through a hydroxylation reaction using appropriate reagents like an alkyl halide and a strong base in an aprotic solvent.
Formation of the methylsulfanyl-phenyl precursor
Thiolation of phenyl derivative using a methyl thiol reagent, facilitated by a catalyst like aluminum chloride in an inert atmosphere.
Final coupling
Combining both precursors under amide coupling conditions, which may involve reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Scaling up for industrial production involves optimizing each step for yield and purity while ensuring safety and cost-effectiveness. Typical industrial practices may include:
Using continuous flow reactors for coupling reactions.
Employing automated synthesis equipment for precision and efficiency.
Ensuring robust purification protocols like crystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The furan and phenyl rings can undergo oxidation reactions in the presence of oxidizing agents like KMnO4 or H2O2, leading to functional group transformations.
Reduction
The amide and hydroxyl groups can be reduced using reducing agents such as LiAlH4 or NaBH4 to form corresponding amines and alcohols.
Substitution
Nucleophilic substitution reactions can occur on the methylsulfanyl group using strong nucleophiles like NaNH2, resulting in various substituted products.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: : Palladium on carbon (Pd/C), aluminum chloride (AlCl3)
Bases: : Sodium hydroxide (NaOH), triethylamine (TEA)
Major Products
Oxidation and reduction reactions yield respective alcohols, amines, and carboxylic acids.
Substitution reactions yield various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthesis of new materials: : Utilized as a precursor or an intermediate in the synthesis of novel organic materials, including polymers and nanomaterials.
Analytical standards: : Used in chromatography and spectroscopy for method development and calibration.
Biology and Medicine
Drug discovery: : Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Biochemical probes: : Employed in research to study enzyme interactions and cellular pathways.
Industry
Catalysis: : Acts as a ligand or catalyst in various organic transformations.
Agricultural chemicals: : Explored for use in the synthesis of novel pesticides or herbicides.
Mechanism of Action
The biological activity of N'-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide is often mediated through its interaction with specific molecular targets such as enzymes, receptors, or DNA. The hydroxyl and amide groups are critical for binding to active sites, while the aromatic rings enhance the compound's stability and binding affinity.
Molecular Targets and Pathways
Enzymes: : Inhibition of key enzymes involved in metabolic pathways.
Receptors: : Modulation of receptor activity in signal transduction.
DNA: : Intercalation into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N,N'-Bis(2-hydroxyethyl)ethanediamide
N,N'-Bis(2-methylthioethyl)ethanediamide
2-Furan-2-yl-N-(4-phenylphenyl)ethanediamide
Uniqueness
The combination of hydroxyethyl and methylsulfanyl groups allows for versatile chemical modifications, expanding its utility in research and industrial applications.
Biological Activity
N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide, identified by its CAS number 2097914-33-3, is a synthetic compound belonging to the class of furan derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound suggest a variety of possible interactions with biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N2O4S, and it has a molecular weight of 396.5 g/mol. The compound features a furan ring, phenolic structures, and an ethanediamide moiety, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H20N2O4S |
Molecular Weight | 396.5 g/mol |
CAS Number | 2097914-33-3 |
Biological Activity
Research indicates that compounds with furan and phenolic structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Furan derivatives have been studied for their ability to inhibit bacterial growth. The presence of the phenolic group in this compound may enhance its antimicrobial properties by disrupting microbial cell membranes or inhibiting essential enzymes.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism could involve the modulation of signaling pathways associated with cell survival and proliferation.
- Anti-inflammatory Effects : The structure suggests potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insights into the potential efficacy of this compound:
- Study on Antimicrobial Activity : A study published in Medicinal Chemistry reported that furan derivatives exhibit significant antibacterial effects against Gram-positive bacteria. The study highlighted that modifications to the furan ring can enhance activity against resistant strains .
- Anticancer Mechanisms : Research published in Cancer Letters explored various furan-containing compounds, revealing their ability to inhibit tumor growth in vitro and in vivo models. The study suggested that these compounds could act through multiple pathways, including apoptosis induction and cell cycle arrest .
- Inflammatory Response Modulation : A paper in Journal of Inflammation demonstrated that certain furan derivatives could reduce inflammation markers in animal models, suggesting a mechanism involving the inhibition of NF-kB pathways .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-28-19-7-3-2-5-16(19)23-21(26)20(25)22-13-17(24)14-8-10-15(11-9-14)18-6-4-12-27-18/h2-12,17,24H,13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFQXLJAZRVOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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